2-(4-Bromophenoxy)-N'-(2-furylmethylene)acetohydrazide
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Overview
Description
2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide is an organic compound that features a bromophenoxy group and a furylmethylene group attached to an acetohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide typically involves the following steps:
Formation of 4-Bromophenoxyacetohydrazide: This intermediate is synthesized by reacting 4-bromophenol with chloroacetyl chloride to form 4-bromophenoxyacetyl chloride, which is then reacted with hydrazine hydrate to yield 4-bromophenoxyacetohydrazide.
Condensation with 2-Furylmethylene: The 4-bromophenoxyacetohydrazide is then condensed with 2-furaldehyde under acidic or basic conditions to form the final product, 2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furylmethylene group can be oxidized to form corresponding furan derivatives.
Reduction: The hydrazide group can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Oxidized furan derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can interact with hydrophobic pockets, while the furylmethylene group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-N’-(2-furylmethylene)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.
2-(4-Methylphenoxy)-N’-(2-furylmethylene)acetohydrazide: Similar structure but with a methyl group instead of bromine.
2-(4-Nitrophenoxy)-N’-(2-furylmethylene)acetohydrazide: Similar structure but with a nitro group instead of bromine.
Uniqueness
2-(4-Bromophenoxy)-N’-(2-furylmethylene)acetohydrazide is unique due to the presence of the bromine atom, which can enhance its reactivity and interaction with biological targets compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3/c14-10-3-5-11(6-4-10)19-9-13(17)16-15-8-12-2-1-7-18-12/h1-8H,9H2,(H,16,17)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVDFFRFSAAOGD-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303065-87-4 |
Source
|
Record name | 2-(4-BROMOPHENOXY)-N'-(2-FURYLMETHYLENE)ACETOHYDRAZIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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